An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3H-isobenzofuran-1-one
An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3H-isobenzofuran-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-methoxy-3H-isobenzofuran-1-one, a significant heterocyclic compound also known as 5-methoxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, synthesis methodologies, reactivity profile, and spectral analysis of this molecule. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the application of 5-methoxy-3H-isobenzofuran-1-one in synthetic and medicinal chemistry.
Introduction: The Significance of the Phthalide Scaffold
Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, represent a class of heterocyclic compounds characterized by a fused γ-lactone and benzene ring system. This structural motif is prevalent in a variety of natural products and has been the focus of extensive research due to its diverse biological activities.[1] Phthalides have demonstrated potential as antiplatelet, antioxidant, and neuroprotective agents, making them attractive scaffolds for drug discovery.[1][2] The subject of this guide, 5-methoxy-3H-isobenzofuran-1-one, is a key intermediate and a valuable building block in the synthesis of more complex, biologically active molecules. The presence of the methoxy group at the 5-position significantly influences its electronic properties and, consequently, its chemical reactivity, offering unique opportunities for synthetic transformations.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical and structural properties of 5-methoxy-3H-isobenzofuran-1-one is crucial for its effective application in research and development. These properties dictate its solubility, stability, and interactions with other molecules.
Structural Elucidation
The molecular structure of 5-methoxy-3H-isobenzofuran-1-one consists of a planar isobenzofuranone core with a methoxy group attached to the benzene ring at position 5. X-ray crystallographic analysis has confirmed that the molecular skeleton is nearly planar.[1] This planarity has implications for its crystal packing and potential intermolecular interactions.
Caption: Chemical structure of 5-methoxy-3H-isobenzofuran-1-one.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-methoxy-3H-isobenzofuran-1-one.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 113.4–114.7 °C | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in acetone, ethyl acetate; slightly soluble in chloroform and methanol. | [1][3] |
Synthesis of 5-methoxy-3H-isobenzofuran-1-one
The synthesis of 5-methoxy-3H-isobenzofuran-1-one can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and reaction efficiency.
Palladium-Catalyzed Carboxylation and Cyclization
A common and effective method for the synthesis of 5-methoxy-3H-isobenzofuran-1-one involves a palladium-catalyzed reaction between 4-methoxybenzoic acid and dibromomethane.[1] This one-pot reaction proceeds via a cascade of C-H activation, carboxylation, and subsequent intramolecular cyclization.
Experimental Protocol:
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To a 40 mL reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), and 4-methoxybenzoic acid (456 mg, 3.00 mmol).
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Add dibromomethane (12 mL) to the reaction tube.
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Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to afford 5-methoxyisobenzofuran-1(3H)-one.[1]
Causality Behind Experimental Choices:
-
Palladium(II) acetate is a widely used catalyst for C-H activation and cross-coupling reactions. It is relatively stable and effective for this transformation.
-
Potassium bicarbonate acts as a base to deprotonate the carboxylic acid and facilitate the catalytic cycle.
-
Dibromomethane serves as the one-carbon source for the formation of the methylene bridge in the lactone ring.
-
The high temperature (140 °C) is necessary to overcome the activation energy for the C-H activation and subsequent reaction steps.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the palladium-catalyzed synthesis.
Alternative Synthetic Routes
Alternative synthetic strategies for the phthalide core include the reduction of phthalic anhydrides or the oxidation and cyclization of o-toluic acid derivatives. For 5-methoxy-3H-isobenzofuran-1-one, a plausible alternative involves the selective reduction of 5-methoxyphthalic anhydride. Another approach could be the ortho-lithiation of a suitably protected 4-methoxybenzamide, followed by reaction with a one-carbon electrophile and subsequent cyclization.
Chemical Reactivity and Stability
The reactivity of 5-methoxy-3H-isobenzofuran-1-one is governed by the interplay of the electron-donating methoxy group, the electrophilic carbonyl of the lactone, and the benzylic protons at the 3-position.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the positions ortho and para to the methoxy group. The position ortho to the methoxy group (C4) is sterically less hindered than the other ortho position (C6), which is adjacent to the fused lactone ring. The para position (C7) is also a likely site for substitution.
Reactions at the Lactone Ring
The lactone functionality is susceptible to nucleophilic attack at the carbonyl carbon.
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Hydrolysis: Under basic or acidic conditions, the lactone ring can be hydrolyzed to form the corresponding 2-(hydroxymethyl)-4-methoxybenzoic acid. Basic hydrolysis is generally faster and occurs via a nucleophilic acyl substitution mechanism.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 2-(hydroxymethyl)-4-methoxybenzyl alcohol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal).[5]
Stability Profile
5-methoxy-3H-isobenzofuran-1-one is a relatively stable compound under standard laboratory conditions. However, it can undergo degradation under harsh acidic or basic conditions due to hydrolysis of the lactone ring. Phthalide-containing polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C.[6] It is advisable to store the compound in a cool, dry place, protected from strong acids, bases, and oxidizing agents.
Spectral Analysis
A comprehensive spectral analysis is essential for the unambiguous identification and characterization of 5-methoxy-3H-isobenzofuran-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR (300 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 | d, J = 8.4 Hz | 1H | H-7 |
| 7.02 | dd, J = 8.4, 0.6 Hz | 1H | H-6 |
| 6.91 | d, J = 0.6 Hz | 1H | H-4 |
| 5.25 | s | 2H | H-3 (CH₂) |
| 3.89 | s | 3H | -OCH₃ |
Interpretation:
-
The downfield doublet at 7.80 ppm corresponds to the proton at C7, which is deshielded by the adjacent carbonyl group.
-
The doublet of doublets at 7.02 ppm is assigned to the proton at C6, coupled to both H7 and H4.
-
The doublet at 6.91 ppm with a small coupling constant is characteristic of a meta-coupling and is assigned to the proton at C4.
-
The singlet at 5.25 ppm integrates to two protons and corresponds to the methylene group of the lactone ring.
-
The sharp singlet at 3.89 ppm is characteristic of the methoxy group protons.
¹³C NMR (75 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Assignment |
| 171.1 | C1 (C=O) |
| 164.9 | C5 |
| 149.6 | C7a |
| 127.4 | C7 |
| 118.2 | C3a |
| 116.7 | C6 |
| 106.2 | C4 |
| 69.3 | C3 (CH₂) |
| 56.1 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 1736 | C=O stretch (γ-lactone) |
| 1601, 1489 | C=C stretch (aromatic) |
| 1261 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.
-
HREIMS m/z (M+H⁺): Calculated for C₉H₈O₃: 165.0552; Found: 165.0606.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Conclusion
5-methoxy-3H-isobenzofuran-1-one is a versatile and valuable building block in organic synthesis, with a rich chemistry stemming from its unique structural features. This guide has provided a detailed examination of its chemical properties, including its synthesis, reactivity, and spectral characteristics. The insights into the causality behind experimental procedures and the comprehensive referencing aim to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
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Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application. RSC Publishing. (2021-12-24). [Link]
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5-Methoxy-2-benzofuran-1(3H)-one. PMC - NIH. [Link]
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Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Springer. [Link]
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The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products. [Link]
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Structure-activity relationship of phthalide derivatives. ResearchGate. [Link]
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New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. [Link]
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5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460. PubChem. [Link]
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NMR - Interpretation. Chemistry LibreTexts. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
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